Rhodopsin Epitope Tag acetate
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Overview
Description
Rhodopsin Epitope Tag acetate is a synthetic peptide consisting of nine amino acids that represent the C-terminus of bovine rhodopsin. This compound is widely used as an epitope tag in various biochemical and molecular biology applications. Epitope tags are short peptide sequences that are recognized by specific antibodies, facilitating the detection, purification, and characterization of tagged proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodopsin Epitope Tag acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Rhodopsin Epitope Tag acetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Rhodopsin Epitope Tag acetate has a wide range of applications in scientific research, including:
Protein Detection: Used in western blotting and ELISA assays to detect tagged proteins in complex mixtures.
Protein Purification: Facilitates the purification of tagged proteins through immunoaffinity chromatography.
Protein Localization: Employed in immunofluorescence and immunoelectron microscopy to localize proteins within cells.
Protein-Protein Interactions: Used in co-immunoprecipitation assays to identify interacting proteins.
Optogenetics: Utilized in the study of light-sensitive proteins and their applications in controlling cellular processes with light.
Mechanism of Action
Rhodopsin Epitope Tag acetate functions by providing a specific binding site for antibodies that recognize the epitope tag. The interaction between the epitope tag and the antibody allows for the detection, purification, and characterization of the tagged protein. The molecular target of this interaction is the antibody’s antigen-binding site, which specifically binds to the epitope tag sequence .
Comparison with Similar Compounds
1D4 Epitope Tag: Another widely used epitope tag derived from the C-terminus of bovine rhodopsin.
His-Tag: A polyhistidine tag used for protein purification through metal affinity chromatography.
FLAG-Tag: An epitope tag recognized by the FLAG antibody, used in various immunoassays.
Uniqueness: Rhodopsin Epitope Tag acetate is unique due to its specific recognition by anti-rhodopsin antibodies, making it particularly useful for studies involving rhodopsin and related proteins. Its versatility in various immunochemical techniques and compatibility with different expression systems further enhances its utility in scientific research .
Properties
Molecular Formula |
C39H66N10O18 |
---|---|
Molecular Weight |
963.0 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16.C2H4O2/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49;1-2(3)4/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63);1H3,(H,3,4)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-;/m0./s1 |
InChI Key |
RXPWOEIKUZYALG-YFUSXUARSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |
Origin of Product |
United States |
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